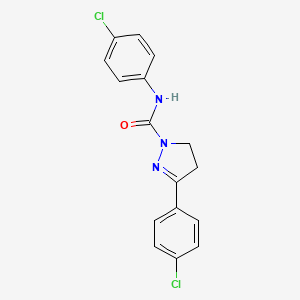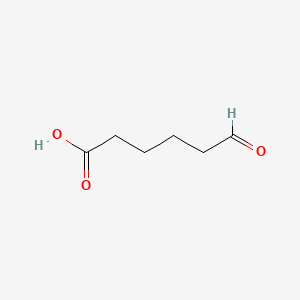
6-Oxohexanoic acid
概要
説明
6-Oxohexanoic acid is a non-cleavable modified MMAF-C5-COOH linker and can be used in the synthesis of modified MMAF-C5-COOH, a drug-linker conjugate for ADC .
Synthesis Analysis
An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed . This method uses an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The reaction from 6-oxohexanoic acid to 6-aminocaproic acid under optimum conditions resulted in a 78% yield .
Molecular Structure Analysis
The molecular formula of 6-Oxohexanoic acid is C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .
Chemical Reactions Analysis
The degradation of both Δ6-hexadecenoic acid and Δ8-octadecenoic acid results in decanal as a degradation product. Additionally, the aging of Δ6-hexadecenoic acid yields 6-oxohexanoic acid, and the aging of Δ8-octadecenoic acid yields 8-oxooctanoic acid .
Physical And Chemical Properties Analysis
6-Oxohexanoic acid has a molecular weight of 130.14 . It is in the form of a powder .
科学的研究の応用
Application 1: Production of Functionalized Poly(ε-caprolactone) (PCL)
- Summary of the Application : 6-Oxohexanoic acid is a promising candidate as a raw material for the synthesis of functionalized PCLs with tunable properties . These substituted PCLs exhibit tunable crystallinity, hydrophilicity, biodegradation, bioadhesion, and mechanical properties .
- Methods of Application or Experimental Procedures : An enzymatic method was developed for producing 6-oxohexanoic acid from 6-aminohexanoic acid, which is easily produced by ring opening of caprolactam . The method involves incubation with 0.3 U of the ω-amino group-oxidizing enzyme (ω-AOX) and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .
- Results or Outcomes : 6-Oxohexanoic acid was produced from 6-aminohexanoic acid with 100% yield .
Application 2: Interconversion of Nylon Precursors
- Summary of the Application : 6-Aminocaproic acid and adipic acid are key value-added chemical precursors in the pharmaceutical, solvent, and polyamide industry, including nylon-6, and nylon-6, 6 . An enzymatic interconversion of the two precursors can provide a convenient and eco-friendly biosynthetic route to each of the precursors .
- Methods of Application or Experimental Procedures : 4-Aminobutyrate aminotransferase was utilized to mediate the reactions between 6-aminocaproic acid and the intermediate 6-oxohexanoic acid with the aid of pyridoxal 5’-phosphate and amine donor/acceptor . 6-Oxohexanoate dehydrogenase was utilized for the reaction from 6-oxohexanoic acid to adipic acid with NADP+ .
- Results or Outcomes : The optimum condition resulted in 78% yield for the reaction from 6-oxohexanoic acid to 6-aminocaproic acid . The yield for the one-pot, two-step enzymatic cascade from 6-aminocaproic acid via 6-oxohexanoate intermediate to adipic acid was 88% .
Application 3: Cyclohexane Oxidation Process
- Summary of the Application : 6-Oxohexanoic acid is one of the main side products in the process of cyclohexane oxidation to cyclohexanol and cyclohexanone . The routes of their formation are still under debate .
- Methods of Application or Experimental Procedures : The kinetics of buildup of the desired and main side products in the uncatalyzed and cobalt naphthenate-catalyzed liquid-phase oxidation reaction of cyclohexane were investigated .
- Results or Outcomes : The study provided insights into possible routes of the formation of adipic, 6-hydroxyhexanoic, and 6-oxohexanoic acids .
Application 4: Synthesis of Modified MMAF-C5-COOH
- Summary of the Application : 6-Oxohexanoic acid is a non-cleavable modified MMAF-C5-COOH linker and can be used in the synthesis of modified MMAF-C5-COOH, a drug-linker conjugate for Antibody-Drug Conjugates (ADC) .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application 5: Synthesis of Nylon Precursors
- Summary of the Application : 6-Oxohexanoic acid can be used in the biosynthesis of 6-aminocaproic acid, a monomeric substrate to nylon-6 .
- Methods of Application or Experimental Procedures : The reaction conditions for the key enzyme that catalyzes the reaction, 4-aminobutyrate aminotransferase, must be optimized for efficient in vitro biosynthesis of 6-aminocaproic acid from 6-oxohexanoic acid .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Application 6: Chemical Synthesis
- Summary of the Application : 6-Oxohexanoic acid is a promising candidate as a raw material for the synthesis of functionalized Poly(ε-caprolactone) (PCL) with tunable properties . However, the starting material for the chemical synthesis of functional PCLs such as 6-oxohexanoic is very expensive, and the chemical synthesis of 6-oxohexanoic acid from 2-hydroxycyclohexanone dimer utilizes hazardous compounds .
- Methods of Application or Experimental Procedures : An enzymatic method was developed for producing 6-oxohexanoic acid from 6-aminohexanoic acid, which is easily produced by ring opening of caprolactam . The method involves incubation with 0.3 U of the ω-amino group-oxidizing enzyme (ω-AOX) and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .
- Results or Outcomes : 6-Oxohexanoic acid was produced from 6-aminohexanoic acid with 100% yield .
Safety And Hazards
特性
IUPAC Name |
6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPVRALIYXJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239146 | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adipate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Oxohexanoic acid | |
CAS RN |
928-81-4 | |
| Record name | 6-Oxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adipate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

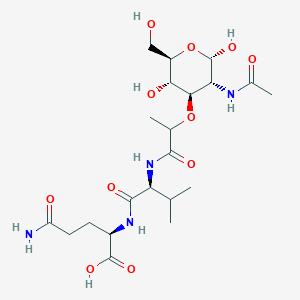

![1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B1217940.png)
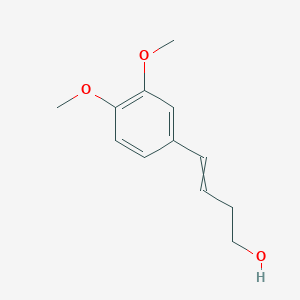
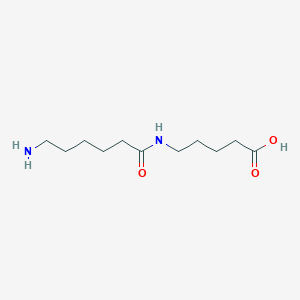
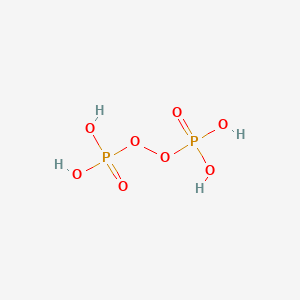
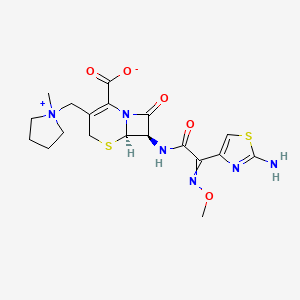

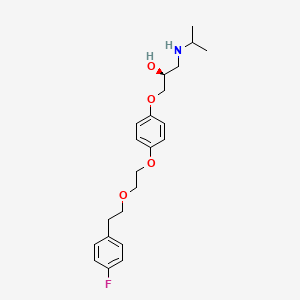
![3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1217952.png)



